molecular formula C24H49NO B13950769 Dodecanamide, N-dodecyl- CAS No. 33422-43-4

Dodecanamide, N-dodecyl-

Cat. No.: B13950769
CAS No.: 33422-43-4
M. Wt: 367.7 g/mol
InChI Key: GKCGAKGJCYKIIS-UHFFFAOYSA-N
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Description

Dodecanamide, N-dodecyl- is an organic compound with the molecular formula C24H49NO. It is a secondary amide, characterized by the presence of a long aliphatic chain. The compound is known for its surfactant properties and is used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dodecanamide, N-dodecyl- can be synthesized through the reaction of lauroyl chloride with dodecylamine. The reaction typically involves the use of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

In industrial settings, the production of Dodecanamide, N-dodecyl- often involves the use of continuous flow reactors to ensure consistent product quality and yield. The raw materials, lauroyl chloride and dodecylamine, are fed into the reactor at controlled rates, and the reaction is carried out at elevated temperatures to increase the reaction rate.

Chemical Reactions Analysis

Types of Reactions

Dodecanamide, N-dodecyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of Dodecanamide, N-dodecyl- can yield primary amines.

    Substitution: The amide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions can be used for substitution reactions.

Major Products Formed

    Oxidation: Dodecanoic acid and dodecylamine.

    Reduction: Primary amines.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

Dodecanamide, N-dodecyl- has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions to stabilize emulsions.

    Biology: Employed in the study of membrane proteins due to its surfactant properties.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Used in the formulation of detergents and personal care products.

Mechanism of Action

The mechanism of action of Dodecanamide, N-dodecyl- is primarily based on its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for the formation of micelles. These micelles can encapsulate hydrophobic molecules, facilitating their solubilization in water. The molecular targets and pathways involved include interactions with lipid bilayers and membrane proteins.

Comparison with Similar Compounds

Similar Compounds

    Dodecanamide: Similar structure but lacks the additional dodecyl group.

    Lauramide: Another amide with a shorter aliphatic chain.

    Stearamide: Contains a longer aliphatic chain compared to Dodecanamide, N-dodecyl-.

Uniqueness

Dodecanamide, N-dodecyl- is unique due to its long aliphatic chain, which imparts superior surfactant properties compared to shorter-chain amides. This makes it particularly effective in applications requiring strong emulsifying and solubilizing capabilities.

Properties

CAS No.

33422-43-4

Molecular Formula

C24H49NO

Molecular Weight

367.7 g/mol

IUPAC Name

N-dodecyldodecanamide

InChI

InChI=1S/C24H49NO/c1-3-5-7-9-11-13-15-17-19-21-23-25-24(26)22-20-18-16-14-12-10-8-6-4-2/h3-23H2,1-2H3,(H,25,26)

InChI Key

GKCGAKGJCYKIIS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCNC(=O)CCCCCCCCCCC

Origin of Product

United States

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